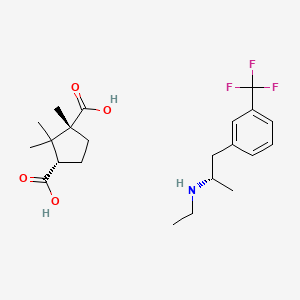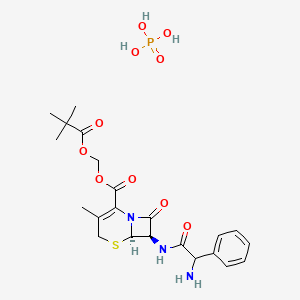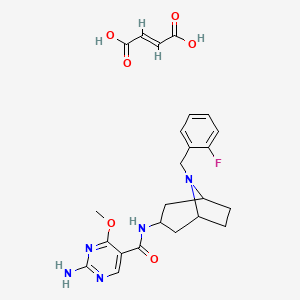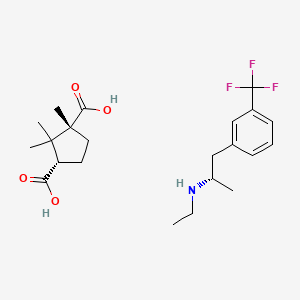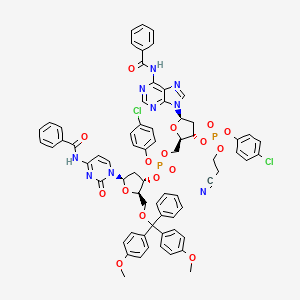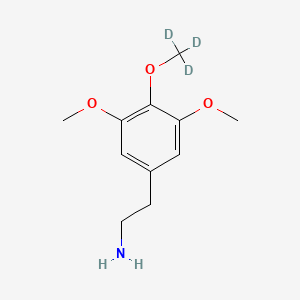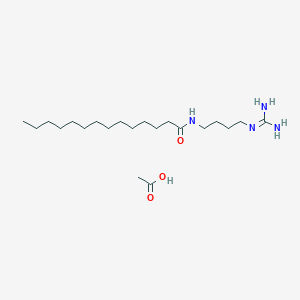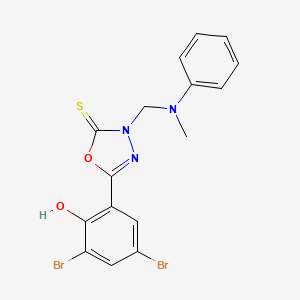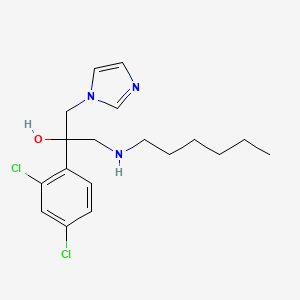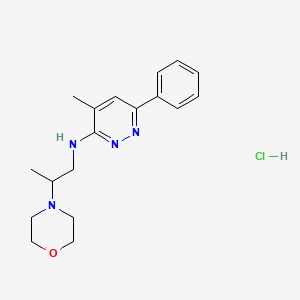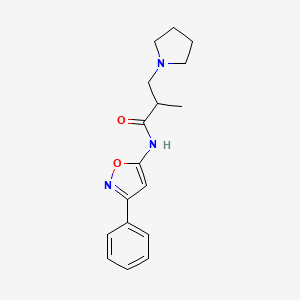
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The structure of this compound includes a pyrrolidine ring, a phenyl group, and an isoxazole ring, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides with a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to muscle relaxation and anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to involve the inhibition of certain ion channels and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)propenamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)methylpropanamide
Uniqueness
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is unique due to its specific combination of structural features, including the pyrrolidine ring, phenyl group, and isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
86683-61-6 |
|---|---|
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C17H21N3O2/c1-13(12-20-9-5-6-10-20)17(21)18-16-11-15(19-22-16)14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,18,21) |
InChI-Schlüssel |
JSIQDVPVNKPIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


